molecular formula C12H17NO3S B8621252 N-(1-hydroxypent-4-en-2-yl)-4-methylbenzenesulfonamide

N-(1-hydroxypent-4-en-2-yl)-4-methylbenzenesulfonamide

Cat. No. B8621252
M. Wt: 255.34 g/mol
InChI Key: NJRDRJUVUGBJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181279B2

Procedure details

A solution of Na2CO3 (9.22 g, 86.92 mmol) in water (50 ml) was left under stirring at RT for 20 min prior addition of 2-aminopent-4-en-1-ol (D7) (8.3 g) and EtOAc (160 ml). After 30 minutes stirring, a solution of p-toluenesulfonyl chloride (12.9 g, 67.85 mmol) in EtOAc/THF (24/24 ml) was added over 15 minutes. The reaction mixture was stirred at RT for a weekend. Water (30 ml) and EtOAc (100 ml) were added to the reaction mixture, the phases were separated and the aqueous layer was extracted with EtOAc (2×80 ml). The combined organic phases were evaporated and the residue was purified by Biotage SNAP-Si (100 g) cartridge eluting with a mixture cHex/EtOAc from 80/20 to 50/50. Collected fractions after solvent evaporation afforded the title compound (D8) (5.5 g)
Quantity
9.22 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
12.9 g
Type
reactant
Reaction Step Three
Name
EtOAc THF
Quantity
24 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].[NH2:7][CH:8]([CH2:11][CH:12]=[CH2:13])[CH2:9][OH:10].CCOC(C)=O.[C:20]1([CH3:30])[CH:25]=[CH:24][C:23]([S:26](Cl)(=[O:28])=[O:27])=[CH:22][CH:21]=1>O.CCOC(C)=O.C1COCC1>[OH:10][CH2:9][CH:8]([NH:7][S:26]([C:23]1[CH:24]=[CH:25][C:20]([CH3:30])=[CH:21][CH:22]=1)(=[O:28])=[O:27])[CH2:11][CH:12]=[CH2:13] |f:0.1.2,7.8|

Inputs

Step One
Name
Quantity
9.22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
NC(CO)CC=C
Name
Quantity
160 mL
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
12.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
EtOAc THF
Quantity
24 mL
Type
solvent
Smiles
CCOC(=O)C.C1CCOC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at RT for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 30 minutes stirring
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for a weekend
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×80 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by Biotage SNAP-Si (100 g) cartridge
WASH
Type
WASH
Details
eluting with a mixture cHex/EtOAc from 80/20 to 50/50
CUSTOM
Type
CUSTOM
Details
Collected fractions after solvent evaporation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OCC(CC=C)NS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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